Acetamide, N-1-isoquinolinyl-

Description

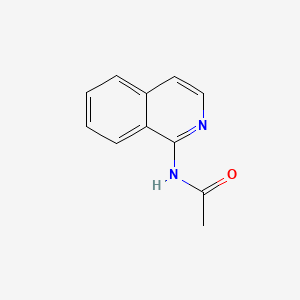

Acetamide, N-1-isoquinolinyl- is a specialized acetamide derivative where the nitrogen atom of the acetamide group is substituted with an isoquinolinyl moiety. Isoquinoline derivatives are pharmacologically significant due to their presence in alkaloids and bioactive molecules, often associated with antitumor, anti-inflammatory, and antimicrobial activities . The isoquinoline substituent may enhance binding affinity to biological targets, such as enzymes or receptors, though detailed toxicological and pharmacological data remain uncharacterized in the literature reviewed .

Properties

CAS No. |

51640-00-7 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N-isoquinolin-1-ylacetamide |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-11-10-5-3-2-4-9(10)6-7-12-11/h2-7H,1H3,(H,12,13,14) |

InChI Key |

ATVDHPMOVKWWQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

N-[4-(2-Formyl-5-Hydroxymethylpyrrol-1-yl)-Butyl]-Acetamide

Structure: Features a pyrrole ring with formyl and hydroxymethyl substituents, linked to an acetamide via a butyl chain. Source: Isolated from Fusarium incarnatum (endophytic fungus) . Key Difference: The pyrrole core contrasts with the isoquinolinyl group in the target compound, which may confer distinct electronic and steric properties affecting bioavailability or target specificity.

N-Methyl-N-[4-(3-Hydroxypyrrolidinyl)-2-Butynyl]Acetamide

Structure: Contains a propargyl chain (C≡C) and a hydroxypyrrolidinyl group attached to the acetamide nitrogen. Source: Identified as a pyrolysis product of biomass, indicating thermal stability up to decomposition temperatures . Application: Found in oxygenated pyrolysis vapors, suggesting utility in bio-oil production or synthetic chemistry. Unlike the aromatic isoquinolinyl group, the pyrrolidinyl-propargyl substituent may reduce aromatic interactions but enhance solubility in polar solvents .

2-Cyano-N-[(Methylamino)Carbonyl]Acetamide

Structure: Includes a cyano group and a methylamino carbonyl substituent on the acetamide backbone. Toxicology: Limited toxicological data available; safety concerns necessitate caution in handling .

N,N-Diethylacetamide

Structure: Simplest analog with diethyl substituents on the acetamide nitrogen. Purity: ≥99% purity, often used as a solvent in industrial and laboratory settings . Physicochemical Properties: Lower molecular weight (115.18 g/mol) and non-aromatic structure result in higher volatility and lower boiling point than the isoquinolinyl derivative. Lacks reported bioactivity, highlighting the importance of aromatic substituents in pharmaceutical applications .

(S)-N-(4-Methylthiazol-2-yl)-2-((1-Phenylethyl)Amino)Acetamide

Structure: Combines a thiazole ring and a chiral phenylethylamino group. Potential Applications: Thiazole derivatives are common in kinase inhibitors and antimicrobial agents. The stereochemistry and bulky substituents may influence target selectivity compared to planar isoquinolinyl systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-1-isoquinolinyl acetamide with high purity?

- Methodological Answer : Synthesis of N-substituted acetamides typically involves coupling isoquinoline derivatives with activated acetyl intermediates. For example, demonstrates that acetamide derivatives can be synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., using triethylamine as a base in anhydrous dichloromethane). Key steps include:

- Reagent selection : Use of coupling agents like EDC/HOBt for amide bond formation.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product.

- Yield optimization : Adjusting reaction time (12–24 hours) and temperature (room temperature to 60°C) to balance reactivity and side-product formation .

Q. How can researchers characterize the structural integrity of N-1-isoquinolinyl acetamide?

- Methodological Answer : Structural validation requires a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.1 ppm for acetamide methyl group; aromatic protons in isoquinoline ring at δ 7.5–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peak at m/z 245.1284 for C₁₃H₁₃N₂O).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, if applicable.

- Reference databases : Cross-check spectral data with PubChem entries for analogous compounds (e.g., provides InChI keys and SMILES strings for structural validation) .

Q. What are the solubility challenges for N-1-isoquinolinyl acetamide in aqueous vs. organic solvents?

- Methodological Answer : Acetamide derivatives often exhibit limited aqueous solubility due to hydrophobic aromatic moieties. highlights that acetamide-water systems form hydrates with distinct solubility curves. To address this:

- Co-solvent systems : Use DMSO or ethanol (10–20% v/v) to enhance solubility in biological assays.

- Eutectic mixtures : Explore deep eutectic solvents (DES) composed of choline chloride and urea, which improve solubility while maintaining low toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N-1-isoquinolinyl acetamide derivatives?

- Methodological Answer : Discrepancies in pharmacological data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from assay conditions or impurities. Mitigation strategies include:

- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) in in vitro models.

- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., emphasizes stability studies under varying pH and temperature).

- Positive controls : Compare with structurally validated analogs (e.g., phenoxy acetamide derivatives in ) .

Q. What mechanistic insights exist for the interaction of N-1-isoquinolinyl acetamide with biological targets?

- Methodological Answer : Computational and experimental approaches are complementary:

- Molecular docking : Use AutoDock Vina to predict binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions.

- Kinetic assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., ’s antioxidant evaluation via DPPH radical scavenging) .

Q. How can formulation challenges be addressed for in vivo studies of N-1-isoquinolinyl acetamide?

- Methodological Answer : Bioavailability and toxicity require tailored formulations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.